molecular formula C12H15BrN2O B1339705 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone CAS No. 678996-43-5

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Cat. No.: B1339705
CAS No.: 678996-43-5
M. Wt: 283.16 g/mol
InChI Key: WNWHREPVSZJEPA-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.17 g/mol It is characterized by the presence of a piperazine ring substituted with a bromophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone can be synthesized through a multi-step process involving the reaction of 4-bromophenylpiperazine with acetyl chloride. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromophenyl group enhances the compound’s binding affinity to these receptors, while the piperazine ring modulates its pharmacokinetic properties. The compound can act as an agonist or antagonist, depending on the receptor subtype and the presence of other ligands .

Comparison with Similar Compounds

Uniqueness: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is unique due to the presence of both the bromophenyl and ethanone groups, which confer distinct chemical and pharmacological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethanone group provides additional sites for chemical modification .

Properties

IUPAC Name

1-[4-(4-bromophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHREPVSZJEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550498
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678996-43-5
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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